2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Fluorine medicinal chemistry Structure-activity relationship Activity cliffs

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1794776-49-0) is a synthetic small molecule with molecular formula C18H17F2NO4 and molecular weight 349.33 g/mol. It belongs to the class of 2-oxoethyl arylacetate derivatives featuring a 2,5-difluorophenylamino moiety.

Molecular Formula C18H17F2NO4
Molecular Weight 349.334
CAS No. 1794776-49-0
Cat. No. B2959615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
CAS1794776-49-0
Molecular FormulaC18H17F2NO4
Molecular Weight349.334
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
InChIInChI=1S/C18H17F2NO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-10-13(19)5-8-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)
InChIKeyFQCFBQLJPKAADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1794776-49-0): Procurement-Relevant Identity and Class


2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1794776-49-0) is a synthetic small molecule with molecular formula C18H17F2NO4 and molecular weight 349.33 g/mol . It belongs to the class of 2-oxoethyl arylacetate derivatives featuring a 2,5-difluorophenylamino moiety. The compound is typically supplied at 95% purity for research use . Its structure incorporates a 2-oxoethyl linker connecting a 4-ethoxyphenylacetate ester to a 2,5-difluoroaniline amide, a scaffold that places fluorine substituents at the ortho (C2) and meta (C5) positions of the aniline ring. This specific fluorination pattern distinguishes it from three known regioisomers bearing 2,4-, 3,4-, or 3,5-difluorophenyl groups .

Why 2-[(Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate Regioisomers Are Not Interchangeable in Research Procurement


The four known difluorophenyl regioisomers of this compound class share identical molecular formula and molecular weight but critically differ in the position of fluorine atoms on the aniline ring. Published systematic analyses of fluorinated ligands demonstrate that a change in fluorine position alone can alter biological potency by up to 1300-fold, with the ortho position specifically identified as a favorable site for positive potency effects [1]. Berger et al. established that altering the number or position of a single fluorine substituent can considerably modify hydrophobicity, polarity, and target binding propensity [2]. Consequently, procurement of the incorrect regioisomer introduces an uncontrolled variable that may irreproducibly alter enzyme inhibition, receptor binding, or cellular activity readouts. The quantitative evidence below establishes the mechanistic basis for why the 2,5-difluoro isomer must be specified—not assumed interchangeable—when ordering this compound.

Quantitative Differentiation Evidence for 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1794776-49-0)


Fluorine Positional Isomerism: Up to 1300-Fold Potency Differences Warrant Strict Regioisomer Specification

The target compound carries fluorine at the ortho (C2) and meta (C5) positions of the aniline ring. Published matched molecular pair analysis of 30 fluorinated isomeric SAR sets by Pietruś et al. (2023) found that changing only the position of fluorine on an aromatic ring can produce activity cliffs exceeding a 50-fold difference in affinity, with extreme cases reaching a 1300-fold change in potency [1]. The same study identified the ortho position as a favorable site for positive potency enhancement [1]. The 2,5-difluoro isomer is therefore mechanistically distinct from the 2,4-, 3,4-, and 3,5-difluoro regioisomers, each of which presents a different hydrogen-bonding and electronic profile to biological targets. Berger et al. (2017) further demonstrated that a single fluorine position change modifies hydrophobicity, polarity, and secondary structure propensity in protein environments [2].

Fluorine medicinal chemistry Structure-activity relationship Activity cliffs

Ortho-Fluorine Advantage: Data-Driven Evidence That the C2-Fluorine in the 2,5-Isomer Favors Potency Enhancement

The 2,5-difluorophenyl isomer is the only regioisomer in this compound series that simultaneously carries fluorine at the ortho (C2) position while lacking fluorine at the para (C4) position. Pietruś et al. (2021) analyzed 2457 fluorinated compounds active against aminergic GPCRs and found that the ortho position on aromatic rings was the most favorable site for achieving a positive potency effect from fluorination, with appropriately introduced fluorine capable of increasing ligand potency more than 50-fold [1]. In contrast, fluorination at the meta position (C3 or C5) contributes to metabolic stability but may not directly enhance affinity. The 2,5-isomer thus uniquely combines the ortho potency-enhancing position with meta metabolic protection, a profile not replicated by the 2,4-isomer (ortho + para fluorine), the 3,4-isomer (meta + para fluorine), or the 3,5-isomer (bis-meta fluorine) .

Fluorine walk Ortho effect Medicinal chemistry

2-Oxoethyl Scaffold Patent Class Membership: Documented Immunosuppressant and FKBP-Binding Pharmacophore

The 2-oxoethyl amide-ester scaffold of the target compound is explicitly claimed in granted patent family EP-0564924 / US 5,686,424 (Bayer AG, 1992–1999) as a class of compounds that suppress human T-lymphocyte proliferation through binding to FKBP-type immunophilins [1]. The patent discloses that active compounds contain the generalized 2-oxoethyl structure, with exemplified compounds demonstrating T-lymphocyte inhibitory activity in cell-based proliferation assays [1]. While the specific 4-ethoxyphenylacetate ester variant is not a worked example in these patents, the core 2-oxoethyl pharmacophore is established as the minimal structural determinant for immunosuppressant activity, providing a mechanistic framework for the target compound's potential biological profile that is absent in non-2-oxoethyl analogs such as simple glycinamides or phenylacetate esters lacking the oxoethyl linker .

Immunosuppression T-lymphocyte inhibition FKBP immunophilin

Difluorophenyl Moiety in Tyrosinase Inhibition: Class-Level Association Supporting Melanogenesis Research Applications

The difluorophenyl moiety present in the target compound is a recognized pharmacophoric element in small-molecule tyrosinase inhibitors. A recent comprehensive review (Molecules, 2025) identified compound 24d (IC50 = 0.97 µM) bearing a terminal difluorophenyl group as one of the most potent tyrosinase inhibitors reported, with the difluorophenyl substitution contributing to enhanced enzyme binding [1]. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition is therapeutically relevant for hyperpigmentation disorders and as an emerging anticancer strategy [1]. While direct tyrosinase IC50 data for the specific 2,5-difluorophenyl (4-ethoxyphenyl)acetate compound have not been published in peer-reviewed literature, the presence of the difluorophenyl pharmacophore—combined with the 2-oxoethyl scaffold that can modulate target engagement—provides a rational basis for its prioritization in tyrosinase-focused screening relative to non-fluorinated or differently fluorinated analogs [2].

Tyrosinase inhibition Melanin biosynthesis Hyperpigmentation

Purity Specification and Research-Grade Quality: 95% Standard with Batch-Specific Verification

The compound is supplied at a standard purity of 95% as determined by HPLC analysis, consistent with research-grade building block specifications . The molecular identity is confirmable by standard analytical methods including NMR spectroscopy and mass spectrometry, with the SMILES string CCOc1ccc(CC(=O)OCC(=O)Nc2cc(F)ccc2F)cc1 providing unambiguous structural definition . This baseline purity specification is critical for reproducible biological testing; researchers should request batch-specific certificates of analysis (CoA) to verify purity and identity before initiating concentration-dependent assays. The purity specification is equivalent across the regioisomeric series, meaning the differentiation between isomers rests on structural identity verification (NMR, HPLC retention time) rather than purity grade alone .

Research compound quality Purity specification HPLC

Fluorine-Mediated Metabolic Stability: Class-Level Inference from Fluorinated Drug Metabolism Literature

Fluorine substitution on aromatic rings is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at the substituted positions. The 2,5-difluorophenyl arrangement blocks metabolic oxidation at both the ortho (C2) and meta (C5) positions of the aniline ring, potentially reducing hydroxylation and subsequent conjugation compared to non-fluorinated or mono-fluorinated analogs [1]. The 'fluorine walk' approach, systematically explored in antitrypanosomal quinolone amides, demonstrated that fluorine position critically influences both metabolic stability and biological activity, with certain positions yielding compounds with improved half-lives and consistent target potency [2]. The 2,5-difluoro pattern leaves the para (C4) position unsubstituted, which may permit specific metabolic transformations not possible with the 2,4-isomer (where C4 is fluorinated), offering a potential differentiation in metabolic fate that could be exploited in prodrug design or PK optimization studies [1].

Metabolic stability Fluorine substitution Cytochrome P450

Recommended Research Application Scenarios for 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1794776-49-0)


Structure-Activity Relationship (SAR) Studies of Fluorinated Phenylamino-oxoethyl Acetates for Target Identification

This compound is most appropriately deployed as the 2,5-difluoro member of a regioisomeric panel (2,4-; 3,4-; 3,5-; 2,5-difluorophenyl) in systematic SAR campaigns. Given the literature-documented potential for fluorine position changes to alter potency by ≥50-fold and up to 1300-fold [1], parallel testing of all four regioisomers in the same assay system enables identification of the optimal fluorine substitution pattern for a given biological target. The 2,5-isomer specifically probes the contribution of simultaneous ortho and meta fluorine substitution, without para fluorine interference. Results can reveal whether ortho-fluorine-mediated potency enhancement [2] is operative for the target of interest.

Immunophilin (FKBP) Binding and T-Lymphocyte Proliferation Screening

The 2-oxoethyl scaffold is the core pharmacophore of a patented class of immunosuppressant compounds that bind FKBP-type immunophilins and suppress human T-lymphocyte proliferation [1]. The target compound can be employed as a screening candidate or scaffold hop in immunology-focused phenotypic assays. The 2,5-difluorophenyl substitution may modulate binding affinity relative to the non-fluorinated or mono-fluorinated analogs through altered hydrogen-bonding and hydrophobic interactions with the FKBP binding pocket [2]. Comparative testing against the non-fluorinated phenyl analog is recommended as a minimal baseline.

Tyrosinase Inhibition Screening for Melanogenesis and Hyperpigmentation Research

The difluorophenyl moiety is a recognized pharmacophoric element in potent tyrosinase inhibitors, with literature precedent for sub-micromolar activity (IC50 = 0.97 µM for a related difluorophenyl-bearing inhibitor) [1]. The target compound is suitable for mushroom tyrosinase or human tyrosinase-related protein (TRP) enzyme assays, with kojic acid as a standard positive control. Its application in melanin content assays in B16-F10 melanoma cells can evaluate cellular efficacy. The 2,5-difluoro isomer should be benchmarked against the non-fluorinated phenyl analog and the 3,5-difluoro isomer to determine the contribution of ortho fluorine to tyrosinase inhibition potency [2].

Chemical Biology Probe for Fluorine-19 NMR-Based Binding and Metabolism Studies

The presence of two chemically non-equivalent fluorine atoms at the C2 and C5 positions of the aniline ring makes this compound suitable for ¹⁹F NMR-based protein binding and metabolic stability studies. ¹⁹F NMR spectroscopy offers a background-free analytical window for detecting ligand-protein interactions and monitoring metabolic defluorination [1]. The distinct chemical shifts of ortho and meta fluorine nuclei can serve as independent probes of the local electronic environment, enabling detection of binding-induced conformational changes or metabolite formation. This application exploits the unique dual-fluorine signature of the 2,5-isomer that is not replicated by mono-fluorinated or symmetrically di-substituted (3,5-difluoro) analogs.

Quote Request

Request a Quote for 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.